molecular formula C9H12N2O2S B13196921 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B13196921
M. Wt: 212.27 g/mol
InChI Key: FHDKUXLJURXETO-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is an organic compound that features both a morpholine ring and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. For example, a common method might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine and thiazole rings can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    2-(Piperidin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the morpholine and thiazole rings, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C9H12N2O2S/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11/h1,6H,2-5,7H2

InChI Key

FHDKUXLJURXETO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=NC=CS2

Origin of Product

United States

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